Lansoprazole N-trifuoroethyl impurity

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Lansoprazole N-trifluoroethyl impurity (CAS 1187926-84-6, molecular formula C18H15F6N3O2S, molecular weight 451.39 g/mol) is a process-related impurity of the proton pump inhibitor lansoprazole, formally designated 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole. It belongs to the lansoprazole impurity family but is distinguished from common pharmacopoeial impurities (e.g., lansoprazole sulfone, lansoprazole N-oxide, lansoprazole sulfide) by the presence of an N-trifluoroethyl substituent on the benzimidazole ring, which is absent in the parent drug and in EP/USP compendial impurities A–E.

Molecular Formula C18H15F6N3O2S
Molecular Weight 451.39
CAS No. 1187926-84-6
Cat. No. B601804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole N-trifuoroethyl impurity
CAS1187926-84-6
Synonyms1H-BenziMidazole, 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]Methyl]sulfinyl]-1-(2,2,2-trifluoroethyl)-
Molecular FormulaC18H15F6N3O2S
Molecular Weight451.39
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Lansoprazole N-trifluoroethyl Impurity (CAS 1187926-84-6): Procurement-Standard Identification and Class Overview


Lansoprazole N-trifluoroethyl impurity (CAS 1187926-84-6, molecular formula C18H15F6N3O2S, molecular weight 451.39 g/mol) is a process-related impurity of the proton pump inhibitor lansoprazole, formally designated 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole [1]. It belongs to the lansoprazole impurity family but is distinguished from common pharmacopoeial impurities (e.g., lansoprazole sulfone, lansoprazole N-oxide, lansoprazole sulfide) by the presence of an N-trifluoroethyl substituent on the benzimidazole ring, which is absent in the parent drug and in EP/USP compendial impurities A–E [2].

Why Lansoprazole N-trifluoroethyl Impurity Cannot Be Substituted by Compendial Lansoprazole Impurities


Interchanging Lansoprazole N-trifluoroethyl impurity with pharmacopoeial lansoprazole impurities (EP Impurities A–E) is analytically invalid because the N-trifluoroethyl substituent confers a distinct molecular mass (+114 mass units for the second CF3CH2 group) and altered chromatographic retention behavior relative to lansoprazole sulfone (CAS 131926-99-3, MW 385.36) or lansoprazole N-oxide (MW 385.36) [1]. This impurity arises from a specific synthetic side-reaction involving alkylation of the benzimidazole N–H during late-stage processing and is not formed under the oxidative or hydrolytic stress conditions that generate compendial degradation products [2]. Regulatory impurity profiling studies employing high-resolution mass spectrometry have confirmed this impurity is chromatographically resolved and structurally distinct from the known compendial impurities, meaning a generic lansoprazole impurity reference standard cannot serve as a system suitability marker or resolution check for this specific process-related component [2].

Quantitative Differentiation Evidence: Lansoprazole N-trifluoroethyl Impurity vs. Closest Structural Analogs


Molecular Weight Differentiates N-Trifluoroethyl Impurity from All EP/USP Compendial Impurities

The molecular weight of Lansoprazole N-trifluoroethyl impurity (451.39 g/mol, C18H15F6N3O2S) is 66.03 g/mol higher than lansoprazole sulfone (EP Impurity B, CAS 131926-99-3, 385.36 g/mol, C16H14F3N3O3S) and 66.03 g/mol higher than lansoprazole N-oxide (EP Impurity A, 385.36 g/mol). This mass difference arises from the second trifluoroethyl group (−CH2CF3, 83 g/mol) replacing a hydrogen atom on the benzimidazole nitrogen, providing unambiguous mass spectrometric discrimination [1][2].

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Chromatographic Retention Differentiation from Compendial Impurity Set

In a 2023 impurity profiling study using HPLC–high-resolution orbital trap mass spectrometry of lansoprazole enteric-coated preparations, 14 impurities were detected, of which 5 were known compendial impurities (A–E) and 9 were unknown impurities resolved by the validated chromatographic method. Lansoprazole N-trifluoroethyl impurity, as a non-compendial process impurity, is chromatographically separated from the EP Impurity A–E set under the described conditions (Agilent Extend C18, 4.6 mm × 150 mm, 5 μm; mobile phase 25 mmol/L ammonium acetate/acetonitrile gradient, pH 6.5). The structural assignment of unknown impurities required dedicated high-resolution MS confirmation distinct from the known set [1].

HPLC method validation Impurity profiling Quality control

Purity Specification and ISO 17034 Certified Reference Standard Availability

Lansoprazole N-trifluoroethyl impurity is available as an ISO 17034-certified analytical reference standard with purity >95% (HPLC), accompanied by HPLC, MS, and ¹H-NMR characterization data, as supplied by CATO Research Chemicals and other certified vendors [1][2]. This certification level supports its use as a system suitability standard, resolution check standard, and quantitative calibration standard for impurity methods in ANDA submissions, whereas non-certified or generic lansoprazole impurity preparations lack this documented chain of metrological traceability.

Certified reference material ISO 17034 Pharmaceutical quality control

Process-Specific Origin Enables Synthetic Route Fingerprinting

Lansoprazole N-trifluoroethyl impurity arises from N-alkylation of the benzimidazole ring by 2,2,2-trifluoroethylating species during late-stage lansoprazole synthesis, a side-reaction pathway mechanistically distinct from the oxidation that produces lansoprazole sulfone or the hydrolysis/oxidation that produces des-(trifluoroethoxy) lansoprazole [1]. Its presence or absence in a lansoprazole API batch can serve as a route-specific marker, distinguishing between different synthetic pathways employed by different manufacturers [2]. In contrast, compendial impurities such as lansoprazole sulfone and N-oxide are degradation products that can form under oxidative stress conditions common to multiple synthetic routes.

Synthetic route investigation Process impurity control API manufacturing

Procurement-Relevant Application Scenarios for Lansoprazole N-trifluoroethyl Impurity (CAS 1187926-84-6)


HPLC System Suitability and Peak Identification in ANDA Regulatory Submissions

Use Lansoprazole N-trifluoroethyl impurity as a specific system suitability marker and retention-time reference standard in HPLC methods for lansoprazole drug substance and drug product impurity profiling, particularly in ANDA submissions where demonstration of chromatographic resolution between this process impurity and compendial impurities (A–E) is required. The impurity's molecular weight (451.39 g/mol) and distinct MS fragmentation pattern provide unambiguous LC-MS peak assignment, preventing misidentification errors that occur when relying solely on compendial impurity reference standards [1].

Synthetic Route Investigation and Supplier Qualification for Lansoprazole API

Employ this impurity as a route-specific process marker to differentiate between lansoprazole API batches manufactured via different synthetic pathways. Detection of the N-trifluoroethyl impurity at quantifiable levels indicates a specific N-alkylation side-reaction pathway that is route-dependent, enabling quality assurance teams to verify API supplier consistency and detect unauthorised process changes that may not be captured by compendial impurity testing alone [1][2].

ISO 17034 Certified Reference Standard for Quantitative NMR and MS Method Calibration

Utilize the ISO 17034-certified reference standard form (>95% purity with HPLC, MS, and ¹H-NMR documentation) as a primary calibrator for quantitative ¹H-NMR or LC-MS/MS methods intended to quantify this impurity in lansoprazole API batches. The dual trifluoroethyl substitution provides two diagnostically useful ¹⁹F NMR signals and a characteristic MS isotopic pattern not present in compendial impurities, enabling selective and interference-free quantification in complex sample matrices [3].

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